3-Methyl-DL-aspartic acid

Enzymology Urea Cycle Argininosuccinate Synthetase

3-Methyl-DL-aspartic acid (DL-threo-beta-methylaspartic acid) is a synthetic, non-proteinogenic amino acid analog of aspartic acid featuring a methyl group at the beta-carbon. This structural modification confers distinct biochemical properties, most notably its role as a competitive inhibitor of L-aspartate aminotransferase and as an essential biosynthetic precursor for the antibiotic streptolydigin.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 31571-69-4
Cat. No. B7803978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-DL-aspartic acid
CAS31571-69-4
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
InChIKeyLXRUAYBIUSUULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-DL-aspartic Acid (CAS 31571-69-4): A Beta-Methyl Aspartate Analog for Enzyme and Biosynthesis Research


3-Methyl-DL-aspartic acid (DL-threo-beta-methylaspartic acid) is a synthetic, non-proteinogenic amino acid analog of aspartic acid featuring a methyl group at the beta-carbon [1]. This structural modification confers distinct biochemical properties, most notably its role as a competitive inhibitor of L-aspartate aminotransferase and as an essential biosynthetic precursor for the antibiotic streptolydigin [2]. Unlike N-methyl-D-aspartic acid (NMDA) which targets glutamate receptors, this compound's primary research utility lies in enzymology and metabolic engineering.

Why N-Methyl or Alpha-Methyl Aspartate Analogs Cannot Substitute for 3-Methyl-DL-aspartic Acid


Substituting 3-methyl-DL-aspartic acid with other methyl-substituted aspartates like alpha-methyl-DL-aspartic acid or N-methyl-DL-aspartic acid (NMDA) leads to fundamentally different biological outcomes. While alpha-methyl-DL-aspartic acid acts as a weak, competitive inhibitor of argininosuccinate synthetase (Ki approximately 2.7 mM), the beta-methyl analog (3-methylaspartate) behaves as an actual substrate for the same enzyme [1]. This functional divergence is critical. Furthermore, NMDA is a potent and selective agonist of NMDA-type glutamate receptors, a pharmacological profile completely absent in 3-methylaspartate [2]. Therefore, the exact position of the methyl substitution on the aspartic acid backbone determines distinct enzyme specificity and receptor pharmacology, making simple substitution scientifically invalid.

Quantitative Differentiation of 3-Methyl-DL-aspartic Acid from Aspartate Analogs


Substrate vs. Inhibitor Fate in the Urea Cycle: Beta-Methyl vs. Alpha-Methyl Aspartate

In rat liver homogenates, threo-beta-methyl-L-aspartate (the active isomer within the DL-racemate) acts as a substrate for argininosuccinate synthetase, leading to the enzymatic synthesis of arginino-beta-methylsuccinate. This product then acts as a competitive inhibitor of argininosuccinase [1]. In contrast, alpha-methyl-DL-aspartate is not a substrate but a weak, competitive inhibitor of the same synthetase with a Ki of approximately 2.7 mM [1]. This demonstrates that a beta-methyl group enables catalytic turnover, while an alpha-methyl group only permits inhibitory binding.

Enzymology Urea Cycle Argininosuccinate Synthetase

Enzyme Inhibition Profile: 3-Methylaspartate as a Competitive Inhibitor of L-Aspartate Aminotransferase

DL-beta-Methylaspartic acid is characterized as a competitive inhibitor of L-aspartate aminotransferase, binding to the enzyme's active site and preventing the conversion of L-aspartate to oxaloacetate . This contrasts with the behavior of N-methyl-DL-aspartate, which does not share this inhibitory mechanism due to its N-substitution altering its interaction with pyridoxal phosphate-dependent enzymes [1]. The specific competitive mechanism provides a tool for probing aspartate metabolism that is mechanistically distinct from other aspartate analogs, though a precise Ki value is not reported in the available product literature .

Enzyme Inhibition Aminotransferase Drug Discovery

Unique Role as a Biosynthetic Precursor for the Antibiotic Streptolydigin

3-Methylaspartate is specifically utilized as the amino acid precursor for the tetramic acid moiety in the biosynthesis of streptolydigin, an RNA polymerase inhibitor antibiotic [1]. This biosynthetic pathway is not supported by other aspartate analogs such as N-methylaspartate or alpha-methylaspartate. Genetic deletion studies in Streptomyces lydicus confirm that disruption of the slgE1-slgE2 gene cassette abolishes 3-methylaspartate supply and subsequently eliminates antibiotic production, proving the essential nature of this specific methylated aspartate [1].

Natural Product Biosynthesis Metabolic Engineering Antibiotics

Optimal Research and Industrial Applications for 3-Methyl-DL-aspartic Acid


Mechanistic Probe for Urea Cycle and Aspartate Metabolism Enzymes

Researchers investigating argininosuccinate synthetase or lyase can use 3-methylaspartate as a substrate-based mechanistic probe. As demonstrated in liver homogenate studies, its conversion to arginino-beta-methylsuccinate provides a direct way to track enzyme activity and product inhibition pathways that alpha-methyl or N-methyl analogs cannot replicate .

Selective Inhibition of Aspartate Transamination

In studies requiring specific blockade of L-aspartate aminotransferase without affecting glutamate receptor signaling, DL-beta-methylaspartic acid serves as a competitive inhibitor. This makes it a superior choice over NMDA, which would confound results through NMDA receptor agonism .

Metabolic Engineering for Hybrid Polyketide-Nonribosomal Peptide Antibiotics

Industrial biotechnology labs working on streptolydigin analogs or similar PK-NRP compounds require an exogenous supply of 3-methylaspartate as a defined precursor. Genetic evidence confirms that this specific building block is non-substitutable in the engineered pathway .

Enantioselective Synthesis and Chiral Building Block Research

The DL-racemic mixture provides a cost-effective starting material for the synthesis and chiral resolution of enantiopure L-threo-3-methylaspartate, which is the natural substrate for methylaspartate ammonia lyase (MAL) and a key component in studying enzyme evolution and engineering . This application leverages the commercial availability of the racemate as a practical access point to the active stereoisomer.

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